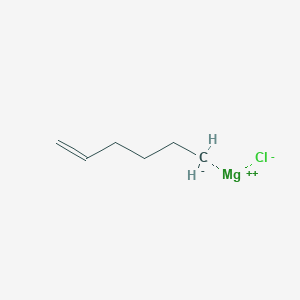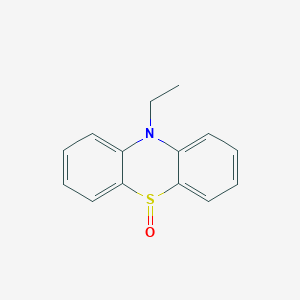
10-Ethylphenothiazine 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethylphenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound with a wide range of applications in chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group at the 10th position and an oxide group at the 5th position of the phenothiazine ring system. Phenothiazine derivatives are known for their bioactive properties and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 10-ethylphenothiazine 5-oxide can be achieved through several methods. One common approach involves the oxidation of 10-ethylphenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve the use of more scalable and cost-effective oxidizing agents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
10-Ethylphenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 10-ethylphenothiazine 5,5-dioxide.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine compound.
Substitution: The compound can undergo substitution reactions at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenating agents for substitution reactions. Major products formed from these reactions include 9-ethylcarbazole and other carbazole derivatives .
Aplicaciones Científicas De Investigación
10-Ethylphenothiazine 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use in treating psychiatric disorders and other medical conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 10-ethylphenothiazine 5-oxide involves its interaction with various molecular targets and pathways. Phenothiazine derivatives are known to exert their effects by modulating neurotransmitter systems, particularly the dopamine and serotonin receptors. The compound may also interact with cellular enzymes and proteins, leading to changes in cellular signaling and function .
Comparación Con Compuestos Similares
10-Ethylphenothiazine 5-oxide can be compared with other similar compounds such as:
Phenothiazine: The parent compound, which lacks the ethyl and oxide groups.
10-Ethylphenothiazine: Similar to this compound but without the oxide group.
10-Ethylphenothiazine 5,5-dioxide: A further oxidized form of this compound.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H13NOS |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
10-ethylphenothiazine 5-oxide |
InChI |
InChI=1S/C14H13NOS/c1-2-15-11-7-3-5-9-13(11)17(16)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 |
Clave InChI |
DSQLZNGXZRHTEA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



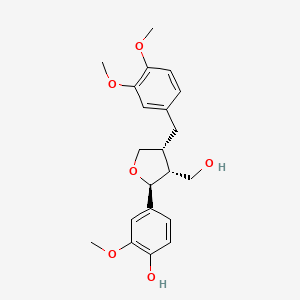
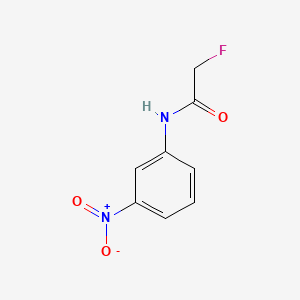
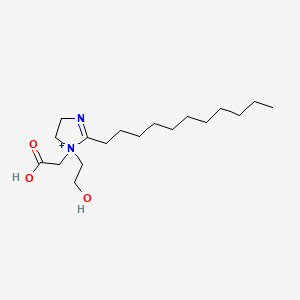
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
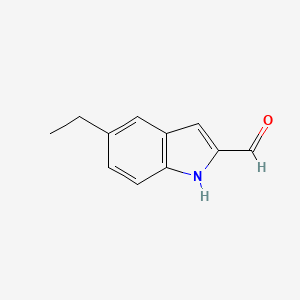
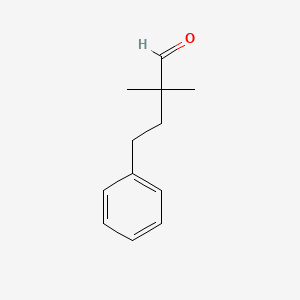
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
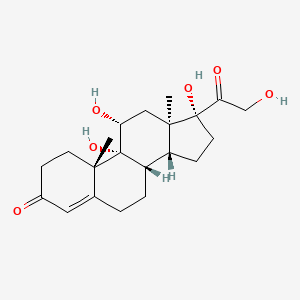
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)

![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
